molecular formula C23H23N7O2 B2931272 N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1795191-70-6

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2931272
CAS No.: 1795191-70-6
M. Wt: 429.484
InChI Key: PNPOFNJQRXOKKL-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the triazole and pyridine rings via condensation reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.

Scientific Research Applications

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide include other pyrazole and triazole derivatives. These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:

  • Pyrazole derivatives with different substituents on the pyrazole ring.
  • Triazole derivatives with variations in the triazole ring structure.
  • Compounds containing both pyrazole and triazole rings but with different linkers or additional functional groups.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-20(15-26-30(16)19-7-3-2-4-8-19)22(31)25-12-13-28-23(32)29(18-9-10-18)21(27-28)17-6-5-11-24-14-17/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOFNJQRXOKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CN=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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